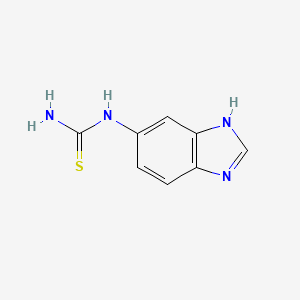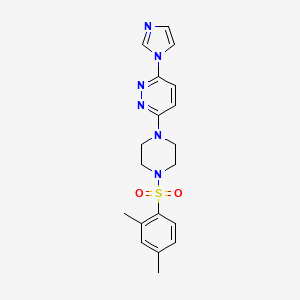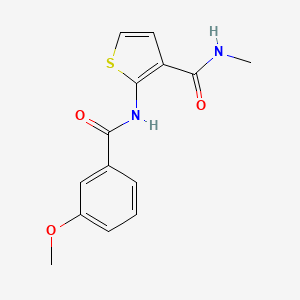
2-(2-chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)acetamide is an organic compound that belongs to the class of amides. It features a chlorophenyl group, a hydroxyphenylpropyl group, and an acetamide group. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and 3-hydroxy-3-phenylpropylamine.
Reaction: The 2-chlorobenzoyl chloride reacts with 3-hydroxy-3-phenylpropylamine in the presence of a base such as triethylamine to form the desired amide.
Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-(2-chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of 2-(2-chlorophenyl)-N-(3-oxo-3-phenylpropyl)acetamide.
Reduction: Formation of 2-(2-chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)amine.
Substitution: Formation of 2-(2-methoxyphenyl)-N-(3-hydroxy-3-phenylpropyl)acetamide.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: The compound could modulate signaling pathways related to inflammation, cell growth, or microbial activity.
類似化合物との比較
Similar Compounds
- 2-(2-chlorophenyl)-N-(3-hydroxypropyl)acetamide
- 2-(2-chlorophenyl)-N-(3-phenylpropyl)acetamide
- 2-(2-chlorophenyl)-N-(3-hydroxy-3-methylpropyl)acetamide
Uniqueness
2-(2-chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)acetamide is unique due to the presence of both a hydroxy group and a phenyl group on the propyl chain, which may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
IUPAC Name |
2-(2-chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c18-15-9-5-4-8-14(15)12-17(21)19-11-10-16(20)13-6-2-1-3-7-13/h1-9,16,20H,10-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRQLCDYIXIHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)CC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]thiophene-2-carboxamide](/img/structure/B2713119.png)
![N-[4-[4-(2-Hydroxypropan-2-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2713121.png)



![2-(3-chloro-4-ethoxyphenyl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2713126.png)
![3-methyl-8-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2713128.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2713131.png)
![8-(2-(3,5-dimethylpiperidin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2713133.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide](/img/structure/B2713137.png)
![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2713139.png)
